N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Description

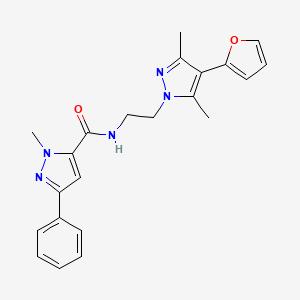

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a furan substituent and a carboxamide linkage. Its structure combines a pyrazole core substituted with methyl and phenyl groups, linked via an ethyl chain to a second pyrazole ring bearing a furan moiety.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-15-21(20-10-7-13-29-20)16(2)27(24-15)12-11-23-22(28)19-14-18(25-26(19)3)17-8-5-4-6-9-17/h4-10,13-14H,11-12H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEZPSAVOKNPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3)C)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and possible applications in medicinal chemistry, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Pyrazole Moiety : A five-membered ring containing two nitrogen atoms.

- Carboxamide Group : A functional group that can enhance solubility and biological activity.

The molecular formula for this compound is .

Table 1: Structural Components

| Component | Description |

|---|---|

| Furan Ring | Contributes to aromaticity and reactivity |

| Pyrazole Moiety | Known for various biological activities |

| Carboxamide Group | Enhances solubility and potential interactions |

Antimicrobial Activity

Preliminary studies indicate that compounds with similar furan and pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi in vitro. The presence of the furan and pyrazole rings suggests a mechanism of action that may involve enzyme inhibition or disruption of microbial cell membranes.

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have been reported to exhibit analgesic effects, which may be attributed to their ability to modulate inflammatory pathways.

Anticancer Properties

The anticancer activity of pyrazole derivatives is well-documented. In a study involving various compounds, those containing the pyrazole ring demonstrated cytotoxic effects against human cancer cell lines, including lung (A549) and colon (HCT116) cancer cells. For example, one derivative showed an IC50 value of 193.93 µg/mL against A549 cells, indicating moderate activity compared to standard chemotherapeutics.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| Compound 7f | A549 | 193.93 | Moderate |

| Compound 7a | HCT116 | 208.58 | Moderate |

| Compound 7b | HCT116 | 238.14 | Moderate |

The biological activity of this compound is likely due to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could bind to receptors, altering their activity and influencing cellular responses.

- Reactive Oxygen Species (ROS) : By modulating ROS levels, it can affect cell survival and apoptosis.

Study on Anticancer Activity

In a recent study focusing on the anticancer properties of pyrazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited varying degrees of cytotoxicity, suggesting a promising avenue for further drug development.

Research on Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of various pyrazole-containing compounds in animal models. The results demonstrated significant reductions in inflammation markers, supporting the hypothesis that these compounds could serve as effective anti-inflammatory agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related pyrazole derivatives:

Structural and Functional Insights :

Core Modifications: The target compound’s dual pyrazole cores differentiate it from analogs like 3a and 3d, which feature a single pyrazole ring with chloro and cyano substituents. The ethyl linker in the target compound may enhance conformational flexibility compared to rigid aromatic linkers (e.g., benzyl in ) .

Substituent Effects: The furan-2-yl group in the target compound and introduces π-electron density, which may influence binding to aromatic residues in enzymes. The 4-fluorophenyl group in 3d enhances lipophilicity compared to the target compound’s phenyl group, which could impact membrane permeability .

Synthetic Considerations :

- Compounds like 3a–3d were synthesized using EDCI/HOBt coupling agents, suggesting that similar methods could apply to the target compound. However, the furan moiety may require specialized protection-deprotection strategies to avoid side reactions .

Spectroscopic Trends: $^1$H-NMR signals for pyrazole protons in analogs (δ 7.2–8.1) align with expectations for the target compound. The absence of chloro or cyano groups in the target may simplify its NMR spectrum compared to 3a or 3d .

Research Findings and Implications

- Biological Activity : While direct data on the target compound are unavailable, structurally related pyrazole-carboxamides (e.g., 3a–3d ) have shown promise as enzyme inhibitors or antimicrobial agents. The furan group in the target compound may confer unique activity profiles due to its electron-rich nature .

- Thermal Stability : The melting points of analogs (3a : 133–135°C; 3d : 181–183°C) suggest that substituents like fluorine or chlorophenyl groups increase crystalline packing efficiency. The target compound’s melting point is likely lower due to its flexible ethyl linker .

- Computational Modeling : Tools like Multiwfn ( ) and SHELX ( ) could analyze electron density or crystallographic data for the target compound, aiding in rational design .

Q & A

Q. Table 1: Representative Synthetic Conditions for Analogous Compounds

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Essential for resolving intramolecular interactions (e.g., hydrogen bonding networks) and confirming substituent positions (e.g., furan-2-yl vs. phenyl group orientation) . Parameters like R factor (target < 0.06) and data-to-parameter ratio (>15:1) ensure reliability .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., ethyl linker protons adjacent to pyrazole rings) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., distinguishing between methyl and ethyl substituents) .

Advanced: How can computational docking studies guide the prediction of biological activity, and what validation steps are necessary?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can predict binding affinities to target proteins (e.g., enzymes or receptors). Key steps include:

- Protein preparation : Remove water molecules, add hydrogens, and optimize protonation states using tools like PROPKA .

- Grid box optimization : Centered on the active site with dimensions covering ±10 Å around the ligand .

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable) and correlate in silico results with in vitro assays (e.g., IC₅₀ values) .

Pitfalls : Overfitting to rigid protein structures or neglecting solvation effects may skew results. Use molecular dynamics (MD) simulations to account for flexibility .

Advanced: What experimental design frameworks optimize synthesis yields for such heterocyclic systems?

Methodological Answer:

Design of Experiments (DoE) minimizes trial-and-error approaches:

- Factorial designs : Screen critical variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design evaluates interactions between pH, reaction time, and reagent stoichiometry .

- Response Surface Methodology (RSM) : Models nonlinear relationships (e.g., parabolic yield vs. temperature) to identify optimal conditions .

- Taguchi methods : Robust against noise variables (e.g., humidity or impurity levels) .

Q. Table 2: Example DoE Parameters for Reaction Optimization

| Variable | Range Investigated | Optimal Value Identified |

|---|---|---|

| Temperature (°C) | 60–120 | 90 |

| Catalyst (mol%) | 5–20 | 12 |

| Solvent (EtOH:H₂O) | 70:30–90:10 | 80:20 |

Advanced: How should researchers reconcile discrepancies between in vitro and in vivo biological activity data?

Methodological Answer:

Contradictions often arise due to:

- Pharmacokinetic factors : Poor bioavailability or metabolic instability in vivo. Mitigate via prodrug design or formulation adjustments (e.g., liposomal encapsulation) .

- Off-target effects : Use knockout models or RNA interference to isolate target-specific activity .

- Dosage calibration : Perform dose-response studies in vitro and extrapolate using allometric scaling for in vivo dosing .

Validation : Cross-validate with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based activity) .

Advanced: What computational tools facilitate reaction pathway exploration for novel derivatives?

Methodological Answer:

- Quantum chemical calculations (DFT) : Predict reaction energetics (e.g., activation barriers for cyclization steps) using Gaussian or ORCA .

- Transition state analysis : Identify intermediates using intrinsic reaction coordinate (IRC) calculations .

- Machine learning (ML) : Train models on existing reaction databases (e.g., USPTO) to predict feasible substituent combinations .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.